![molecular formula C20H32O4 B13399723 10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one](/img/structure/B13399723.png)
10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PGF2alpha-1,9-lactone is a lipid-soluble internal ester of prostaglandin F2alpha. It is a naturally occurring compound found in various species, including the fruit body and primordium of Ganoderma lucidum . The compound has a molecular formula of C20H32O4 and is known for its stability against hydrolysis by human plasma esterases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PGF2alpha-1,9-lactone involves the conversion of prostaglandin F2alpha into its lactone form. This process typically includes the formation of an ester bond through intramolecular cyclization. The reaction conditions often require the presence of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of PGF2alpha-1,9-lactone may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
PGF2alpha-1,9-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of PGF2alpha-1,9-lactone include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of PGF2alpha-1,9-lactone depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions often result in the formation of various esters and ethers .
Aplicaciones Científicas De Investigación
PGF2alpha-1,9-lactone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex prostaglandin analogs.
Biology: The compound is studied for its role in cellular processes, including cell proliferation and differentiation.
Medicine: PGF2alpha-1,9-lactone is investigated for its potential therapeutic effects in cardiovascular diseases and reproductive health.
Industry: The compound is utilized in the development of pharmaceuticals and as a biochemical reagent
Mecanismo De Acción
PGF2alpha-1,9-lactone exerts its effects by binding to the prostaglandin F2alpha receptor. This interaction triggers a cascade of molecular events, including the activation of G protein-coupled receptors and downstream signaling pathways. The compound’s mechanism of action involves the regulation of gene expression and modulation of cellular activities such as inflammation and vascular homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to PGF2alpha-1,9-lactone include other prostaglandin analogs such as latanoprost, bimatoprost, and travoprost. These compounds share structural similarities and are used in various therapeutic applications .
Uniqueness
PGF2alpha-1,9-lactone is unique due to its stability against hydrolysis and its specific binding affinity to the prostaglandin F2alpha receptor. This makes it a valuable compound for research and therapeutic purposes, particularly in the fields of cardiovascular and reproductive health .
Propiedades
IUPAC Name |
10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMOTMHZYWJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
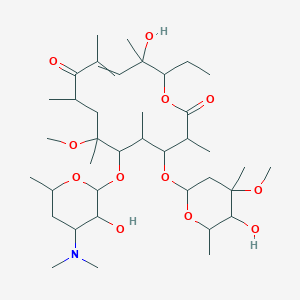
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; N-cyclohexylcyclohexanamine](/img/structure/B13399644.png)
![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)
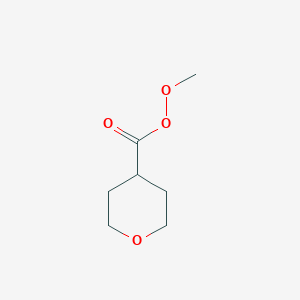


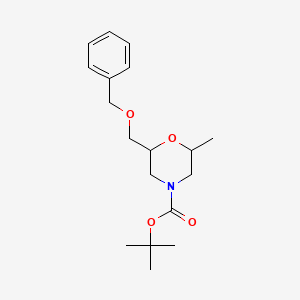
![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
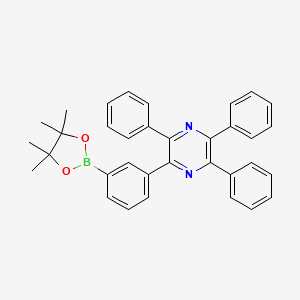
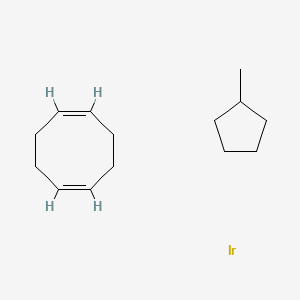
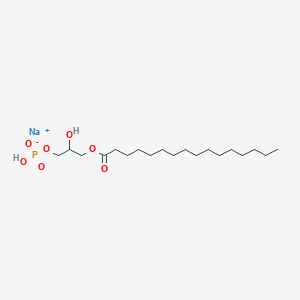
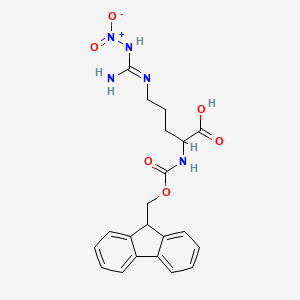
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-](/img/structure/B13399713.png)
![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]pro](/img/structure/B13399717.png)
